

# Spectroscopic Analysis of 1-Benzhydrylazetidin-3-yl Methanesulfonate: A Comparative Guide

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## Compound of Interest

Compound Name: *1-Benzhydrylazetidin-3-yl  
methanesulfonate*

Cat. No.: *B014778*

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This guide provides a comprehensive comparison of the spectroscopic data for **1-Benzhydrylazetidin-3-yl methanesulfonate** against its synthetic precursor and a related analog. The provided experimental data is intended to aid researchers in the structural confirmation and quality assessment of this important synthetic intermediate.

## Structural Confirmation by Spectroscopic Methods

The structural integrity of **1-Benzhydrylazetidin-3-yl methanesulfonate** is typically confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecular framework of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data Comparison

Compound	Chemical Shift ( $\delta$ ) ppm and Multiplicity
1-Benzhydrylazetidin-3-yl methanesulfonate	No publicly available experimental data found.
1-Benzhydrylazetidin-3-one	7.48 (m, 4H, Ar-H), 7.30 (m, 4H, Ar-H), 7.22 (m, 2H, Ar-H), 4.60 (s, 1H, CH-benzhydryl), 4.01 (s, 4H, azetidine-H)[1][2]
1-Benzhydrylazetidin-3-ol	No publicly available experimental data found.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data Comparison

Compound	Chemical Shift ( $\delta$ ) ppm
1-Benzhydrylazetidin-3-yl methanesulfonate	No publicly available experimental data found.
1-Benzhydrylazetidin-3-one	No publicly available experimental data found.
1-Benzhydrylazetidin-3-ol	No publicly available experimental data found.

Note: The absence of publicly available experimental NMR data for **1-Benzhydrylazetidin-3-yl methanesulfonate** and its direct precursor highlights the importance of internal data generation and validation in a research and development setting.

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for **1-Benzhydrylazetidin-3-yl methanesulfonate** are expected from the sulfonate group (S=O and S-O stretches) and the benzhydryl and azetidine moieties.

Table 3: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ ) Comparison

Functional Group	1-Benzhydrylazetidin-3-yl methanesulfonate	1-Benzhydrylazetidin-3-ol hydrochloride
O-H Stretch (Alcohol)	N/A	Broad band expected ~3200-3600
C-H Stretch (Aromatic)	~3000-3100	~3000-3100
C-H Stretch (Aliphatic)	~2800-3000	~2800-3000
S=O Stretch (Sulfonate)	Strong, asymmetric ~1350; Strong, symmetric ~1175	N/A
S-O Stretch (Sulfonate)	Strong, ~1000-750	N/A
C-N Stretch (Azetidine)	~1100-1300	~1100-1300
C=C Stretch (Aromatic)	~1450-1600	~1450-1600

Note: An available FTIR spectrum for 1-benzhydryl-3-azetidinyll methanesulfonate exists on SpectraBase, though access to the full spectrum requires registration.[3] An FTIR spectrum for 1-benzhydrylazetidin-3-ol hydrochloride is available on PubChem.[4]

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For **1-Benzhydrylazetidin-3-yl methanesulfonate**, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] <sup>+</sup> (m/z)
1-Benzhydrylazetidin-3-yl methanesulfonate	C <sub>17</sub> H <sub>19</sub> NO <sub>3</sub> S	317.40	318.1164
1-Benzhydrylazetidin-3-one	C <sub>16</sub> H <sub>15</sub> NO	237.30	238.1232
1-Benzhydrylazetidin-3-ol	C <sub>16</sub> H <sub>17</sub> NO	239.31	240.1388

Note: The expected [M+H]<sup>+</sup> values are calculated based on the monoisotopic masses of the most common isotopes.

## Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube. Ensure the sample is fully dissolved.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy (Thin Solid Film)

- **Sample Preparation:** Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

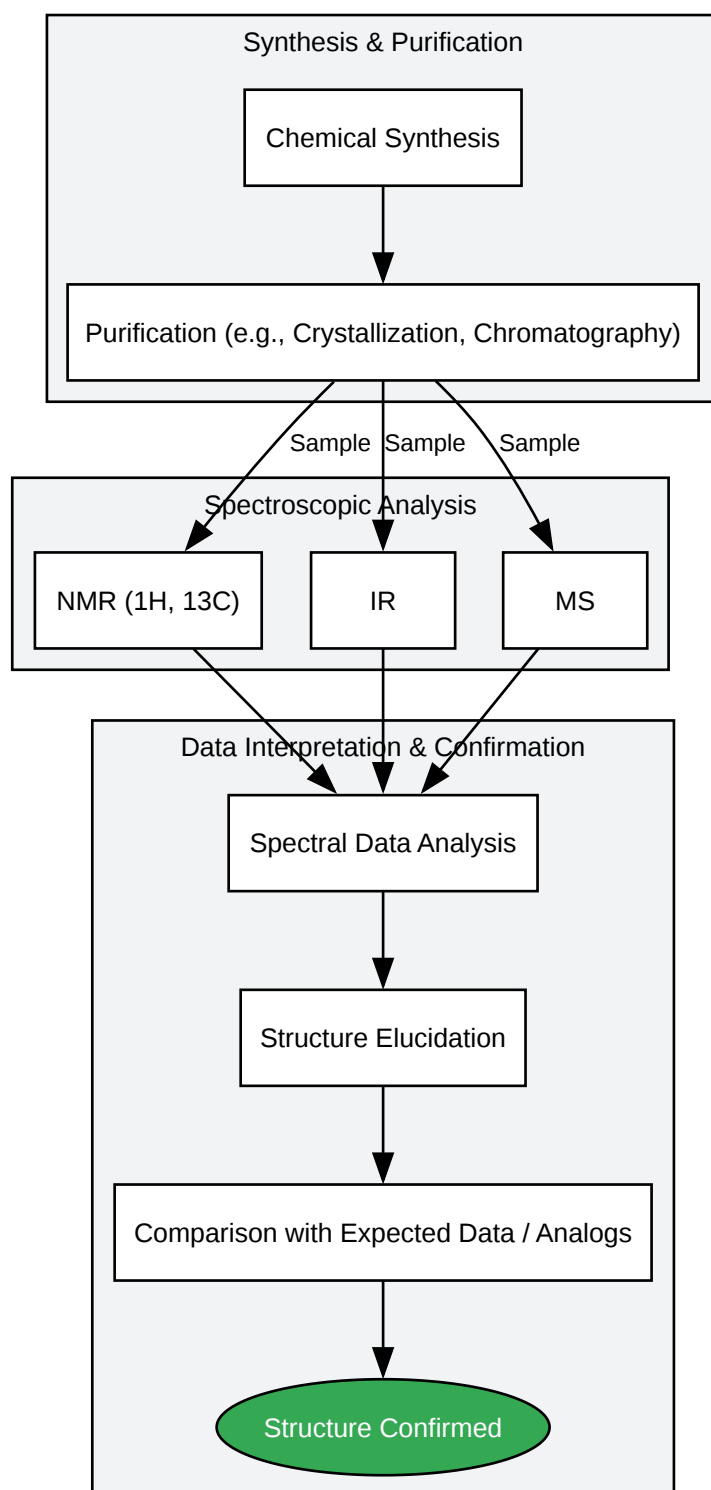
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.
- **Infusion and Ionization:** Infuse the sample solution into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
- **Desolvation and Mass Analysis:** The charged droplets are desolvated by a heated gas, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratio ( $m/z$ ) is determined.

## Workflow for Spectroscopic Data Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized chemical compound using spectroscopic data.



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Caption: Workflow for structural confirmation of a chemical compound.

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